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Method Comparison & Performance Data

The table below summarizes the root-mean-square errors (RMSE) for predicting ¹⁷O isotropic chemical

shifts, comparing GIPAW DFT with fragment-based models and a machine learning approach, ShiftML2.

Computational
Method

Functional/Model
RMSE for ¹⁷O
δiso (ppm)

Key Characteristics

GIPAW DFT
(Periodic) [1]

PBE 7.2 Considered a standard method;
uses GGA functional [2].

Fragment-Based
Model [1]

PBE0 (Two-body) 9.8 Allows use of hybrid functionals;
less accurate for O [1].

Fragment-Based
Model [1]

PBE0
(Cluster/Fragment)

7.6 Improved accuracy for O by
including local many-body effects

[1].

Machine Learning
(ShiftML2) [2]

Model trained on

PBE data

Minimal

improvement over
PBE

Speed: thousands of times faster

than DFT; accuracy limited by
training data [3] [2].

A recent study directly compared the agreement with experimental ¹³C and ¹H shifts for periodic DFT and

ShiftML2. It concluded that while a correction scheme significantly improved the DFT results, it had a
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minimal impact on the ShiftML2 predictions [2]. This is because the machine learning model was trained

on PBE-DFT data, thus inheriting its systematic errors and being unable to self-correct through higher-level

quantum chemistry [2].

Experimental & Computational Protocols

The accuracy of any computational method depends heavily on robust experimental and computational

protocols. Below is a detailed breakdown of common practices for ¹⁷O NMR studies of solids.

Sample Preparation: ¹⁷O Isotopic Enrichment

Due to the low natural abundance of the ¹⁷O isotope (0.037%), enrichment is almost always necessary [4].

Method: For crystalline hydrates, a common technique is liquid-assisted grinding (LAG) or
mechanochemistry.

Protocol: A few key steps include [5]:
Place the non-labelled crystalline powder (e.g., 60 mg) in a milling jar.

Add a small, stoichiometric volume (e.g., 7-14 μL) of ¹⁷O-enriched water (40-90% enrichment).
Subject the jar to grinding in a ball mill for a short period (e.g., 5 minutes at 25 Hz).

Recover the solid and dry it briefly under vacuum to remove excess water.
Rationale: This "post-synthesis" enrichment method is efficient and uses minimal amounts of

expensive labeled water, making ¹⁷O NMR studies more feasible [5].

Solid-State NMR Data Acquisition

Extracting accurate NMR parameters requires high-resolution techniques.

Multi-Field Approach: Spectra are acquired at multiple high magnetic fields (e.g., 14.1 T, 18.8 T, and
21.1 T) to deconvolute the effects of the chemical shift anisotropy (CSA) from the quadrupolar

interaction [4].
Low-Temperature Experiments: For dynamic systems, spectra may be acquired at ultra-low

temperatures (e.g., 100 K) to "freeze out" molecular motions and obtain more static NMR parameters
[6] [7].

Advanced Techniques: Methods like Multiple-Quantum MAS (MQMAS) or Satellite-Transition MAS
(STMAS) can be used to obtain purely isotropic spectra, but they often have low sensitivity [4].
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GIPAW DFT Calculation Workflow

GIPAW is a well-established method for calculating NMR parameters in periodic solids.

Software: Calculations are commonly performed with packages like Quantum ESPRESSO [8].

Core Concept: GIPAW is an extension of the Projected Augmented Wave (PAW) method that
properly handles the coupling of electrons to a uniform magnetic field, which is essential for

calculating magnetic shielding (σ) [8]. The chemical shift (δ) is then referenced to a standard.
Functional: The PBE functional (a GGA) is most commonly used, though this is a known source of

error [2] [1].
Input: The primary input is a crystal structure file, ideally from a reliable source like neutron diffraction

or a structure optimized with DFT [4].

The following diagram illustrates the typical workflow that integrates these protocols to validate a crystal

structure.

Start: Crystal Structure
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Key Insights for Researchers

Know the Limits of Your Method: Be aware that standard GIPAW-PBE calculations have inherent

accuracy limits. For critical applications, consider using hybrid functionals in fragment models or
applying correction schemes to periodic DFT results [2] [1].

Machine Learning for Speed, Not Yet for Ultimate Accuracy: ShiftML2 is a powerful tool for high-
throughput screening or studying very large systems due to its speed. However, its predictions are

ultimately tied to the accuracy of the DFT data it was trained on and may not surpass the
performance of corrected DFT calculations [3] [2].

Validation is a Two-Way Street: The GIPAW method is not only used to predict spectra but also to
validate crystal structures themselves. A good match between calculated and experimental ¹⁷O

parameters provides strong evidence for the correctness of a proposed structural model [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Benchmark fragment-based 1H, 13C, 15N and 17O chemical ... [pmc.ncbi.nlm.nih.gov]

2. Diverging errors: A comparison of DFT and machine ... [sciencedirect.com]

3. Chemical shifts in molecular solids by machine learning - PMC [pmc.ncbi.nlm.nih.gov]

4. Structural insights into bound water in crystalline amino acids [pmc.ncbi.nlm.nih.gov]

5. the case study on the 17O-enrichment of hydrated Ca ... [pmc.ncbi.nlm.nih.gov]

6. Experimental and computational 17 O solid-state NMR ... [pubmed.ncbi.nlm.nih.gov]

7. Experimental and Computational 17O Solid-State NMR ... [chemrxiv.org]

8. GIPAW Pseudopotentials of d Elements for Solid-State NMR [mdpi.com]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s968220?utm_src=pdf-body-img
https://www.sciencedirect.com/science/article/abs/pii/S0926204025000359
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6206069/
https://www.sciencedirect.com/science/article/abs/pii/S0926204025000359
https://pmc.ncbi.nlm.nih.gov/articles/PMC4894719/
https://pubmed.ncbi.nlm.nih.gov/40857979/
https://www.smolecule.com/products/s968220?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991946/
https://www.sciencedirect.com/science/article/abs/pii/S0926204025000359
https://pmc.ncbi.nlm.nih.gov/articles/PMC6206069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4894719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813801/
https://pubmed.ncbi.nlm.nih.gov/40857979/
https://chemrxiv.org/engage/chemrxiv/article-details/681a0e04927d1c2e663b7fec
https://www.mdpi.com/1996-1944/15/9/3347
https://www.smolecule.com/products/s968220?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


To cite this document: Smolecule. [GIPAW DFT calculations for 17O NMR validation]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b968220#gipaw-dft-

calculations-for-17o-nmr-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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